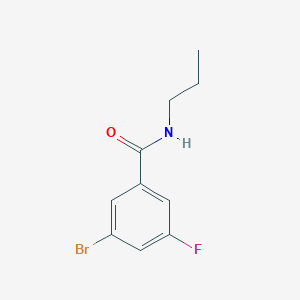
3-bromo-5-fluoro-N-propylbenzamide
Descripción general
Descripción
3-bromo-5-fluoro-N-propylbenzamide is a chemical compound with the CAS Number: 1329280-50-3 . It has a molecular weight of 260.11 .
Molecular Structure Analysis
The molecular structure of 3-bromo-5-fluoro-N-propylbenzamide consists of a benzene ring substituted with a bromo group at the 3rd position, a fluoro group at the 5th position, and a propylbenzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-fluoro-N-propylbenzamide are not fully detailed in the literature I found. It has a molecular weight of 260.11 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-bromo-5-fluoro-N-propylbenzamide is involved in the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives. These derivatives, synthesized from a series of chemical reactions, have been tested for their biological activity, indicating a potential role in the development of novel therapeutic agents or chemical probes (H. Bi, 2015).
Crystal Structures
The compound's crystal structure has been studied, revealing significant details about its molecular configuration. Understanding such structural aspects is crucial for applications in materials science, pharmaceutical design, and other fields of chemistry (P. Suchetan et al., 2016).
Antimicrobial Properties
The compound has been part of research in synthesizing antimicrobial analogs, specifically focusing on derivatives that bear a fluorine atom. These studies are significant in the ongoing search for new and effective antimicrobial agents, especially in the face of rising antibiotic resistance (N. Desai et al., 2013).
Photosynthesis Inhibition
Studies have explored the role of similar bromo- and fluoro-substituted benzamides in inhibiting photosynthetic electron transport. This research is essential for understanding how certain chemicals influence photosynthesis, which can have applications in agriculture and understanding environmental toxins (K. Kráľová et al., 2013).
PET Imaging
The compound has been used in the synthesis of radiolabeled ligands, particularly for the sigma-2 receptor, which is upregulated in proliferating tumor cells. This is significant in the field of medical imaging and cancer research, offering potential in the diagnosis and study of cancer (D. Rowland et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-fluoro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCGRTFMUIQTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



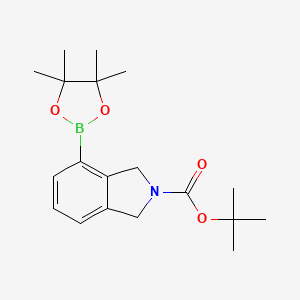
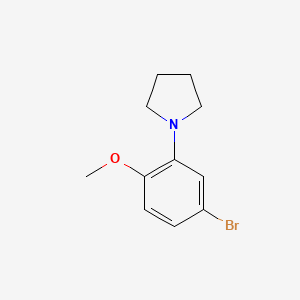
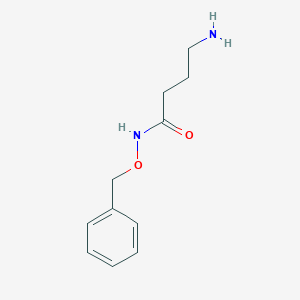


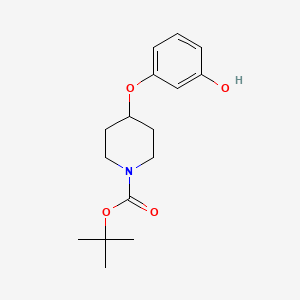


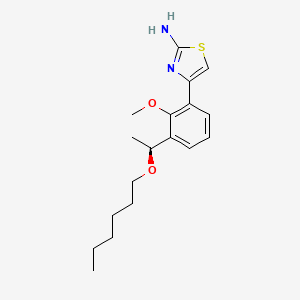


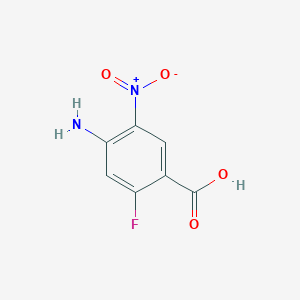
![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)